1-Cyano-3-(difluoromethoxy)naphthalene
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Overview
Description
1-Cyano-3-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluoromethoxy group (-OCF2H) attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production methods for 1-Cyano-3-(difluoromethoxy)naphthalene are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the cyano or difluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other derivatives.
Scientific Research Applications
1-Cyano-3-(difluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyano-3-(difluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyanonaphthalene: Similar structure but lacks the difluoromethoxy group.
3-Cyanonaphthalene: Similar structure with the cyano group at a different position.
1,3-Dicyanonaphthalene: Contains two cyano groups on the naphthalene ring.
Uniqueness
1-Cyano-3-(difluoromethoxy)naphthalene is unique due to the presence of both the cyano and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H7F2NO |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12H |
InChI Key |
HFMYUIRNEZNFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)OC(F)F |
Origin of Product |
United States |
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